molecular formula C12H16OS B12639587 1-[4-(Methylsulfanyl)phenyl]pentan-2-one

1-[4-(Methylsulfanyl)phenyl]pentan-2-one

Cat. No.: B12639587
M. Wt: 208.32 g/mol
InChI Key: AQBDUEUPFCZSCN-UHFFFAOYSA-N
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Description

1-[4-(Methylsulfanyl)phenyl]pentan-2-one is an organic compound with the molecular formula C12H16OS It is characterized by the presence of a phenyl ring substituted with a methylsulfanyl group and a pentan-2-one chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Methylsulfanyl)phenyl]pentan-2-one typically involves the reaction of 4-(Methylsulfanyl)benzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Methylsulfanyl)phenyl]pentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[4-(Methylsulfanyl)phenyl]pentan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(Methylsulfanyl)phenyl]pentan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(Methylsulfanyl)phenyl]ethanone
  • 1-[4-(Methylsulfanyl)phenyl]propan-2-one
  • 1-[4-(Methylsulfanyl)phenyl]butan-2-one

Uniqueness

1-[4-(Methylsulfanyl)phenyl]pentan-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

1-(4-methylsulfanylphenyl)pentan-2-one

InChI

InChI=1S/C12H16OS/c1-3-4-11(13)9-10-5-7-12(14-2)8-6-10/h5-8H,3-4,9H2,1-2H3

InChI Key

AQBDUEUPFCZSCN-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CC1=CC=C(C=C1)SC

Origin of Product

United States

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